

A Comparative Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

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Compound of Interest

Compound Name: **5-Methyl-1,3,4-thiadiazol-2-ol**

Cat. No.: **B1338050**

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Introduction: The 1,3,4-thiadiazole scaffold is a versatile heterocyclic motif that forms the core of a wide range of biologically active compounds. While specific cross-reactivity data for **5-Methyl-1,3,4-thiadiazol-2-ol** is not extensively available in the public domain, this guide provides a comparative overview of the biological activities of various 1,3,4-thiadiazole derivatives based on available experimental data. This information can serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents based on this privileged scaffold. The diverse biological activities reported for 1,3,4-thiadiazole derivatives include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.^{[1][2][3][4][5]}

I. Comparative Biological Activities of 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro activities of various 1,3,4-thiadiazole derivatives across different biological assays. It is important to note that these compounds feature different substitutions on the thiadiazole ring, which significantly influences their biological activity and selectivity.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound ID/Description	Cancer Cell Line	Assay Type	IC50 (μM)	Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide	K562 (Chronic Myelogenous Leukemia)	Cytotoxicity	7.4 (for Abl kinase inhibition)	[6]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine	LoVo (Colon Cancer)	Proliferation	2.44	[7]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine	MCF-7 (Breast Cancer)	Proliferation	23.29	[7]
2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole	HT-29 (Colon Cancer)	Cytotoxicity	- (68.28% inhibition)	[8]
2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole	MDA-MB-23 (Breast Cancer)	Cytotoxicity	- (62.95% inhibition)	[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)	HepG-2 (Hepatocellular Carcinoma)	Cytotoxicity	4.37	[9]

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)	A-549 (Lung Cancer)	Cytotoxicity	8.03	[9]
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Table 2: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

Compound ID/Description	Target Enzyme	Assay Type	IC50 (μM)	Selectivity Notes	Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide	Abl protein kinase	Kinase Inhibition	7.4	Selective for Bcr-Abl positive cell line	[6]
1,3,4-Thiadiazole derivatives	Inducible Nitric Oxide Synthase (iNOS)	Enzyme Inhibition	20-40	Selective for iNOS over nNOS	[10]
1,3,4-Thiadiazole hybrids	Epidermal Growth Factor Receptor (EGFR)	Kinase Inhibition	0.08 - 0.30	---	[11][12]

Table 3: Receptor Binding Affinity of 1,3,4-Thiadiazole Derivatives

Compound ID/Description	Target Receptor	Assay Type	K _I (nM)	Selectivity Notes	Reference
N-[3-(4-methoxy-phenyl)-[1][2][4]thiadiazol-5-yl]-acetamide	Human Adenosine A ₃	Radioligand Binding	0.79	High selectivity for A ₃ over A ₁ and A _{2A}	[13]
5-amino[1][3][4]thiadiazole derivative	Human Adenosine A ₃	Radioligand Binding	4700	Lower affinity compared to the 1,2,4-thiadiazole isomer	[13]

II. Experimental Protocols

A. Kinase Inhibition Assay (General Protocol)

Kinase selectivity profiling is typically performed using in vitro kinase assays. A general workflow is as follows:

- Compound Preparation: The test compounds are serially diluted to various concentrations.
- Kinase Reaction: The kinase, a specific substrate (often a peptide), and ATP are incubated with the test compound in a reaction buffer.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

B. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} value is determined.

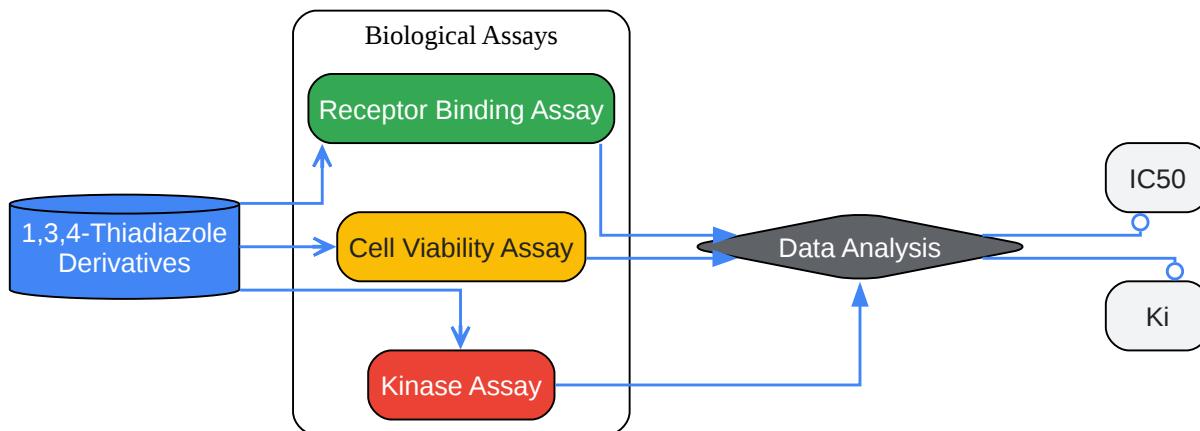
C. Radioligand Receptor Binding Assay

This technique is used to measure the affinity of a ligand for a receptor.

- Membrane Preparation: Cell membranes expressing the target receptor are prepared.
- Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
- Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The equilibrium dissociation constant (K_i) is

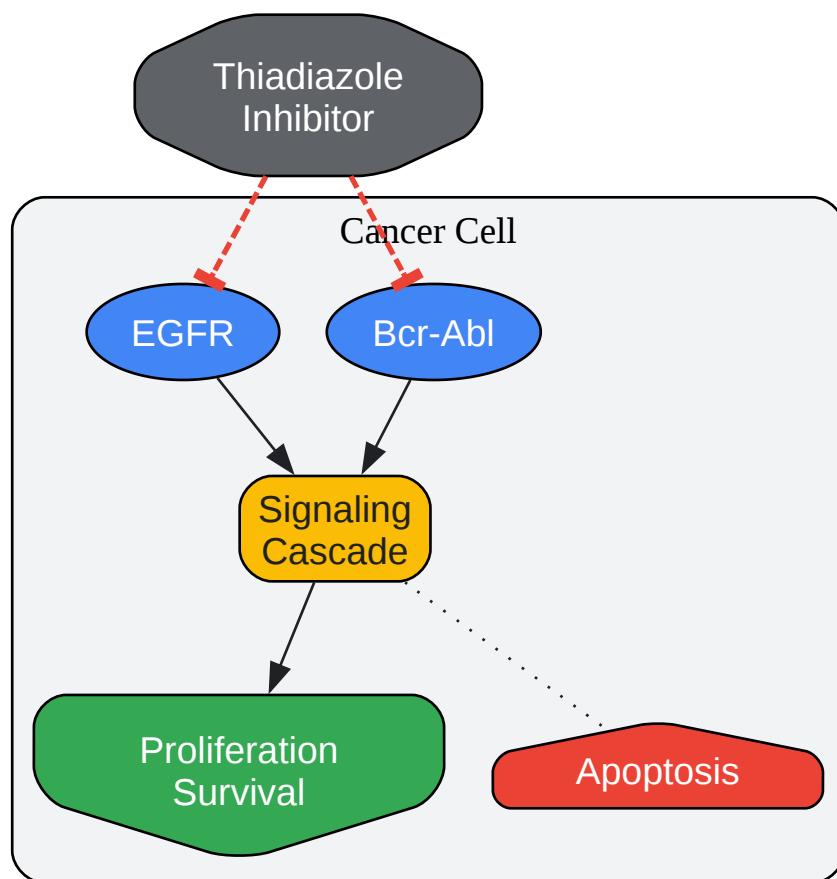
then calculated from the IC_{50} value using the Cheng-Prusoff equation.

III. Visualizations



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Caption: General experimental workflow for evaluating the biological activity of 1,3,4-thiadiazole derivatives.



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Caption: Simplified signaling pathway showing the inhibition of kinases like EGFR and Bcr-Abl by 1,3,4-thiadiazole derivatives, leading to reduced cell proliferation and survival. 1,3,4-thiadiazole derivatives, leading to reduced cell proliferation and survival.

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